Glochidiol
Overview
Description
Mechanism of Action
Target of Action
Glochidiol, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays crucial roles in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .
Mode of Action
This compound interacts with tubulin by targeting the colchicine binding site . This interaction is facilitated by the formation of hydrogen bonds between this compound and residues of tubulin . By binding to the colchicine site, this compound inhibits tubulin polymerization, a critical process for microtubule formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division. By inhibiting tubulin polymerization, this compound disrupts microtubule formation, which can lead to cell cycle arrest and apoptosis .
Result of Action
This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . In vivo, this compound effectively inhibits lung cancer HCC-44 xenograft tumor growth in nude mice . These effects are likely due to the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Glochidiol has been shown to interact with tubulin, a globular protein . It forms hydrogen bonds with residues of tubulin . This interaction is significant as it influences the polymerization of tubulin .
Cellular Effects
This compound has potent antiproliferative activity against various lung cancer cell lines . It has been found to effectively inhibit lung cancer HCC-44 xenograft tumor growth in nude mice . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the colchicine binding site of tubulin . It inhibits tubulin polymerization in vitro with an IC50 value of 2.76 µM . This suggests that this compound might be a novel colchicine binding site inhibitor with the potential to treat lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanedioic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of tetrahydrodipicolinate to produce 2,6-diaminopimelic acid . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of 2,6-diaminoheptanedioic acid often involves microbial fermentation processes. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation broth is then processed to isolate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products: The major products formed from these reactions include various amino acid derivatives and keto acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Diaminoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is essential for studying bacterial cell wall biosynthesis and metabolism.
Industry: It is used in the production of various biochemicals and as a supplement in microbial culture media
Comparison with Similar Compounds
Lysine: An essential amino acid with a similar structure but different biological functions.
Ornithine: Another amino acid derivative involved in the urea cycle.
Glutamic Acid: An amino acid that plays a key role in neurotransmission.
Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-DZEONHSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318386 | |
Record name | Glochidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-56-6 | |
Record name | Glochidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glochidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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